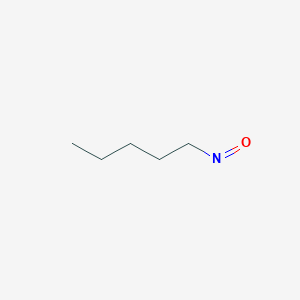
(2S)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one is a complex organic compound with a molecular formula of C15H17NO. It is characterized by the presence of a naphthalene ring, a dimethylamino group, and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the necessary functional groups.
Formation of Intermediate Compounds: Through a series of reactions, including Friedel-Crafts acylation and subsequent modifications, intermediate compounds are formed.
Final Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2S)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors or enzymes, modulating their activity.
Pathway Modulation: Influence biochemical pathways, leading to changes in cellular functions.
Molecular Interactions: Form complexes with biomolecules, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-3-(Dimethylamino)-2-methyl-1-(phenyl)propan-1-one: Similar structure but with a phenyl group instead of a naphthalene ring.
(2S)-3-(Dimethylamino)-2-methyl-1-(benzyl)propan-1-one: Contains a benzyl group instead of a naphthalene ring.
Uniqueness
(2S)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
918827-89-1 |
|---|---|
Molekularformel |
C16H19NO |
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
(2S)-3-(dimethylamino)-2-methyl-1-naphthalen-2-ylpropan-1-one |
InChI |
InChI=1S/C16H19NO/c1-12(11-17(2)3)16(18)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,12H,11H2,1-3H3/t12-/m0/s1 |
InChI-Schlüssel |
VKNWSHHBNLIKNC-LBPRGKRZSA-N |
Isomerische SMILES |
C[C@@H](CN(C)C)C(=O)C1=CC2=CC=CC=C2C=C1 |
Kanonische SMILES |
CC(CN(C)C)C(=O)C1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide](/img/structure/B14189782.png)
![(E)-ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B14189783.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14189795.png)




![1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14189821.png)

![4-[(Trifluoroethenyl)oxy]but-1-ene](/img/structure/B14189829.png)


![N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B14189855.png)

